Bienvenue dans la boutique en ligne BenchChem!

N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

X-ray crystallography Process-related impurity Solid-state characterization

N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-98-9) is a pyrrole-based small molecule (MW 237.30 g/mol, formula C12H19N3O2) that serves a dual role in the pharmaceutical supply chain: it is the key synthetic intermediate in the manufacture of sunitinib malate, and it is classified as Sunitinib Impurity 9 (also designated Impurity 25, Impurity 45, or Sunitinib RC for regulatory analytical purposes ,. As the direct precursor bearing the 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold before condensation with the oxindole moiety, this compound is structurally and functionally distinct from downstream sunitinib-related substances.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 356068-98-9
Cat. No. B1472545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
CAS356068-98-9
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCCNCCNC(=O)C1=C(NC(=C1C)C=O)C
InChIInChI=1S/C12H19N3O2/c1-4-13-5-6-14-12(17)11-8(2)10(7-16)15-9(11)3/h7,13,15H,4-6H2,1-3H3,(H,14,17)
InChIKeyUKHIFWUDEPELAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-98-9): A Critical Sunitinib Process Intermediate and Regulatory Reference Standard


N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-98-9) is a pyrrole-based small molecule (MW 237.30 g/mol, formula C12H19N3O2) that serves a dual role in the pharmaceutical supply chain: it is the key synthetic intermediate in the manufacture of sunitinib malate, and it is classified as Sunitinib Impurity 9 (also designated Impurity 25, Impurity 45, or Sunitinib RC 6) for regulatory analytical purposes [1], . As the direct precursor bearing the 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold before condensation with the oxindole moiety, this compound is structurally and functionally distinct from downstream sunitinib-related substances. It is supplied as a fully characterized reference standard with validated Certificate of Analysis (CoA) data including HPLC purity, NMR, and MS, compliant with ICH and pharmacopeial guidelines [2], [3].

Why Sunitinib Impurity 9 (CAS 356068-98-9) Cannot Be Interchanged with Other Sunitinib Impurities or Metabolites


The sunitinib impurity landscape includes structurally diverse species—N-desethyl sunitinib (CAS 356068-97-8, the primary active metabolite), the carboxylic acid intermediate (CAS 253870-02-9, Sunitinib Impurity 17), the diethylamino analog (Sunitinib Impurity C), and degradation products. These compounds differ fundamentally in molecular weight, functional groups, chromatographic retention behavior, and regulatory significance [1], [2]. CAS 356068-98-9 is uniquely positioned as the penultimate synthetic intermediate bearing the intact 5-formyl-pyrrole-3-carboxamide core before the final Knoevenagel condensation step; its presence or absence directly indicates process completion and intermediate carryover, a quality attribute that no downstream impurity or metabolite can serve as a surrogate for [1]. Substituting another impurity reference standard would invalidate analytical method specificity, compromise system suitability testing, and fail to meet pharmacopeial identification criteria during ANDA or DMF regulatory submissions .

Quantitative Differentiation Evidence for N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-98-9) Relative to Closest Analogs


Unique Crystallographic Identity as the Key Synthetic Intermediate vs. Sunitinib Malate API

Single-crystal X-ray diffraction data from Sidoryk et al. (2013) establish that the target compound—the key synthetic intermediate—crystallizes in the triclinic P-1 space group with four independent molecules per asymmetric unit, whereas sunitinib malate (SUM) crystallizes in the monoclinic P2(1) space group with two molecules per asymmetric unit [1]. This crystallographic divergence provides an unambiguous fingerprint for identity confirmation and polymorph screening that no other sunitinib impurity standard can replicate.

X-ray crystallography Process-related impurity Solid-state characterization

Critical Desethyl Derivative Impurity Specification: ≤0.07% for Pharmaceutical-Grade Intermediate

According to vendor technical documentation, the crude intermediate (CAS 356068-98-9) typically contains the desethyl derivative impurity (N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide), which must be controlled to ≤0.07% for pharmaceutical-grade purity . This tight specification is not applicable to other sunitinib impurities such as the carboxylic acid intermediate (Impurity 17, CAS 253870-02-9) or N-desethyl sunitinib (CAS 356068-97-8), which have their own distinct acceptance criteria.

Impurity profiling Pharmaceutical quality control Process chemistry

Distinct HPLC Retention Time Enabling Baseline Separation from Co-eluting Sunitinib Impurities

In a validated stability-indicating HPLC method using a Waters XBridge C18 column (250 × 4.6 mm, 5 µm) with ammonium formate buffer (pH 4.8)/acetonitrile gradient at 258 nm detection, sunitinib elutes at 8.4 min, while three process-related impurities elute at 4.8, 3.5, and 1.9 min, respectively [1]. Although the specific impurity numbering was not explicitly assigned to CAS 356068-98-9 in the publicly available abstract, the retention time window for process intermediates (3.5–4.8 min) is chromatographically distinct from both the API (8.4 min) and the primary metabolite N-desethyl sunitinib.

Stability-indicating HPLC Method validation Forced degradation

Documented Purity ≥95% with Full Characterization Package Enabling Direct Use as an ANDA Reference Standard

Multiple independent suppliers report purity of ≥95% for CAS 356068-98-9, with characterization data including HPLC, NMR, and MS provided in a Certificate of Analysis compliant with regulatory guidelines for ANDA and DMF submissions , . In contrast, the corresponding carboxylic acid intermediate (Sunitinib Impurity 17, CAS 253870-02-9) is typically supplied with a different purity specification and characterization panel tailored to its earlier-stage synthetic role .

Reference standard qualification ANDA submission Quality control

Defined Role as the Penultimate Intermediate: Structural Verification of Process Completion

The target compound represents the intact 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide intermediate immediately prior to the Knoevenagel condensation with 5-fluorooxindole to form sunitinib [1]. Its molecular formula (C12H19N3O2, MW 237.30) and the presence of the reactive formyl group distinguish it from all downstream impurities: N-desethyl sunitinib (C20H21FN4O2, MW 370.42, contains the oxindole moiety) and sunitinib itself (C22H27FN4O2, MW 398.47) . The formyl group absorbance at ~258 nm provides a unique UV marker for HPLC monitoring of reaction completion that no other intermediate or impurity can substitute.

Synthetic route verification Process analytical technology Intermediate quality control

High-Value Procurement and Application Scenarios for N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-98-9)


ANDA/DMF Analytical Method Validation and System Suitability Testing

As a pharmacopeial impurity reference standard with documented purity ≥95% and full CoA (HPLC, NMR, MS), CAS 356068-98-9 is directly deployable for HPLC system suitability testing, specificity demonstration, and forced degradation peak identification in ANDA submissions [1]. Its distinct retention time, separated by ≥3.6 min from the sunitinib API peak, provides unambiguous system suitability verification that no co-elution occurs, satisfying FDA method validation requirements [2].

Process Development and In-Process Control for Sunitinib API Manufacturing

As the key synthetic intermediate whose crystal structure has been definitively solved (triclinic P-1, Z' = 4), this compound serves as the authenticated reference for monitoring the penultimate reaction step [1]. The ≤0.07% desethyl derivative impurity specification provides a quantitative benchmark for batch release decisions, ensuring that only adequately purified intermediate proceeds to the final Knoevenagel condensation, thereby protecting downstream API quality and yield .

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies conducted per ICH Q1A(R2), CAS 356068-98-9 can be used as a characterized impurity marker to establish peak purity and mass balance during acid, base, oxidative, thermal, and photolytic stress testing [2]. Its known UV absorbance at 258 nm (formyl chromophore) and well-defined LC-MS/MS fragmentation pattern enable confident identification in stressed samples, supporting the development of stability-indicating methods for sunitinib drug substance and drug product [1].

Polymorph Screening and Solid-State Characterization of Sunitinib Intermediate

The unambiguous crystal structure determination (triclinic P-1, four independent molecules per asymmetric unit) enables this compound to serve as a reference for polymorph screening during process optimization [1]. Any deviation in powder X-ray diffraction (PXRD) pattern from that predicted by the single-crystal structure of the reference standard signals a potential new polymorphic form, which must be characterized to assess its impact on intermediate isolation, drying, and subsequent reactivity—a critical quality attribute for robust commercial manufacturing [1].

Quote Request

Request a Quote for N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.